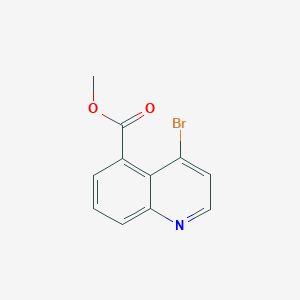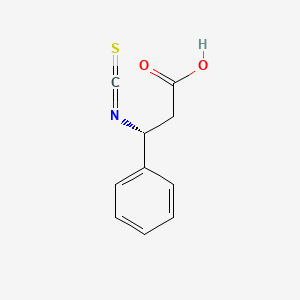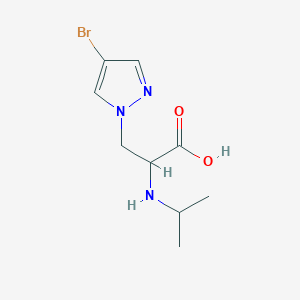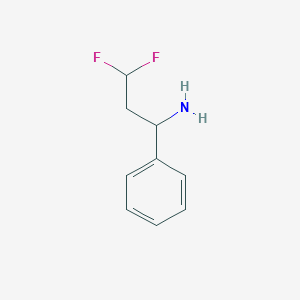![molecular formula C18H26BNO2 B13644696 2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl)ethanamine is a complex organic compound with a unique structure that includes a boron atom within a tricyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine typically involves the reaction of phenylboronic acid with a suitable dioxaborinane precursor. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
化学反応の分析
Types of Reactions
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based interactions in biological systems.
作用機序
The mechanism of action of 2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with various biomolecules, influencing their activity and function. This interaction can modulate pathways involved in cell signaling, enzyme activity, and other biological processes .
類似化合物との比較
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Another boron-containing compound with a similar tricyclic structure.
2,2,5-Trimethyl-4-phenyl-3-azahexane-3-nitroxide: A compound with a different functional group but similar structural complexity.
Uniqueness
2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl)ethanamine is unique due to its specific tricyclic structure that includes a boron atom
特性
分子式 |
C18H26BNO2 |
|---|---|
分子量 |
299.2 g/mol |
IUPAC名 |
2-phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine |
InChI |
InChI=1S/C18H26BNO2/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12/h4-8,13-16H,9-11,20H2,1-3H3 |
InChIキー |
VBPSRSJQIVBEOE-UHFFFAOYSA-N |
正規SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
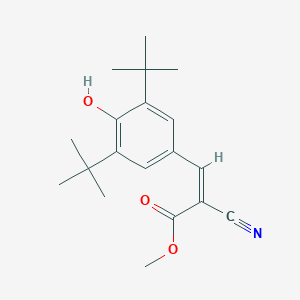
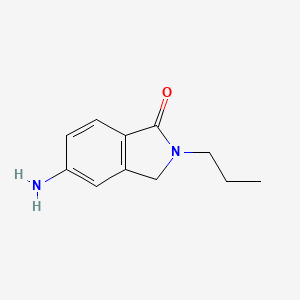
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)
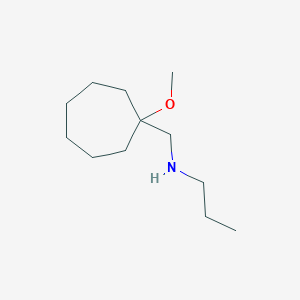
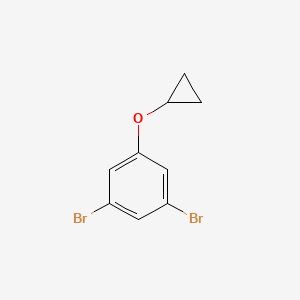
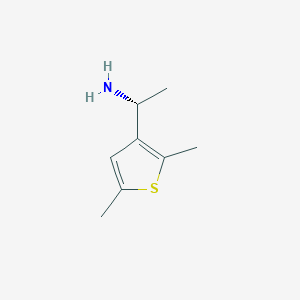
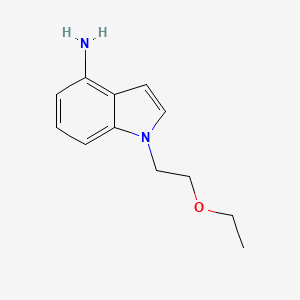
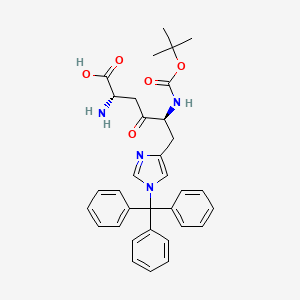
![chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13644677.png)
